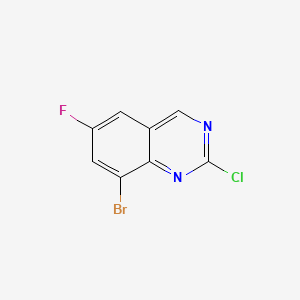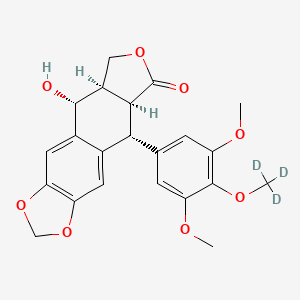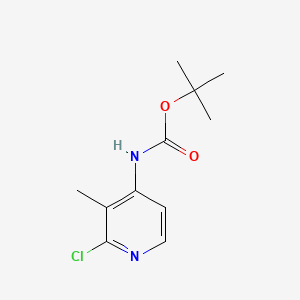
tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate
Descripción general
Descripción
“tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” is a chemical compound with the molecular formula C11H15ClN2O2 . It has a molecular weight of 242.7 . This compound is typically stored under normal temperature and in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” consists of a pyridine ring substituted with a tert-butyl carbamate group, a chlorine atom, and a methyl group . The InChI code for this compound is 1S/C11H15ClN2O2/c1-7-6-13-9 (12)5-8 (7)14-10 (15)16-11 (2,3)4/h5-6H,1-4H3, (H,13,14,15) .
Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” are not available, tert-butyl carbamates are known to participate in palladium-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
“tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” is a solid compound . It has a molecular weight of 242.7 . The InChI code for this compound is 1S/C11H15ClN2O2/c1-7-6-13-9 (12)5-8 (7)14-10 (15)16-11 (2,3)4/h5-6H,1-4H3, (H,13,14,15) .
Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
Studies on tert-butyl carbamate derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, highlight their role in understanding crystallography and molecular interactions. These compounds form part of an isostructural family that demonstrates bifurcated hydrogen and halogen bonds involving the carbonyl group, which are crucial for crystal packing and stability (Baillargeon et al., 2017).
Synthesis and Characterization
The synthesis and structural characterization of carbamate derivatives serve as a foundation for chemical research. For instance, studies on tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and similar compounds have been conducted to understand their crystallography, molecular environments, and interactions through techniques like X-ray diffraction, Hirshfeld surface analysis, and molecular electrostatic potential (MEP) calculations (Das et al., 2016).
Catalysis and Chemical Reactions
The catalytic applications of tert-butyl carbamate derivatives in chemical reactions are significant. For example, the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines using tert-butyl carbamate derivatives has been explored for synthesizing chiral compounds (Storgaard & Ellman, 2009).
Enantioselective Synthesis
The versatility of tert-butyl carbamate derivatives extends to enantioselective synthesis, providing pathways to synthesize stereochemically complex molecules. Research on synthesizing tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate illustrates how these compounds serve as intermediates in producing biologically active compounds, including potent enzyme inhibitors (Zhao et al., 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used as chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amines .
Mode of Action
Related compounds have been used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” might interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds have been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” might affect similar biochemical pathways.
Result of Action
Related compounds have been used in palladium-catalyzed synthesis of n-boc-protected anilines , suggesting that “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” might have similar effects.
Action Environment
Related compounds have been demonstrated to be effective and chemoselective under mild, environment-friendly conditions .
Propiedades
IUPAC Name |
tert-butyl N-(2-chloro-3-methylpyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-8(5-6-13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHHTVDRYIQNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743870 | |
| Record name | tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate | |
CAS RN |
370864-66-7 | |
| Record name | tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromobenzo[d]oxazol-2-amine](/img/structure/B592044.png)
![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)
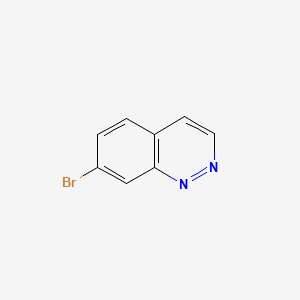
![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)
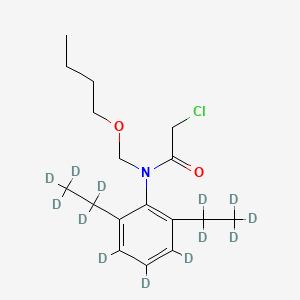
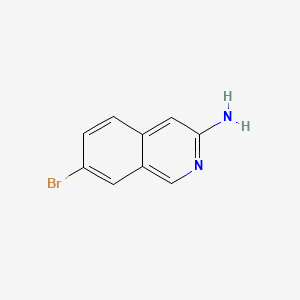
![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)
![4-[(2-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B592053.png)
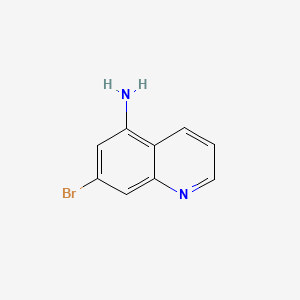
![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)
![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)
![7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine](/img/structure/B592062.png)
